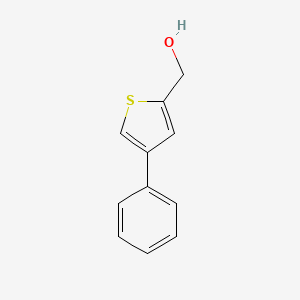

(4-phenylthiophen-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H10OS |

|---|---|

Molecular Weight |

190.26 g/mol |

IUPAC Name |

(4-phenylthiophen-2-yl)methanol |

InChI |

InChI=1S/C11H10OS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-6,8,12H,7H2 |

InChI Key |

WRLZHGOGSQLXCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2)CO |

Origin of Product |

United States |

Foundational & Exploratory

4-phenyl-2-thiophenemethanol chemical structure and SMILES

Introduction & Structural Analysis

4-Phenyl-2-thiophenemethanol (CAS 79757-76-9) is a critical heterocyclic building block in medicinal chemistry. Structurally, it consists of a thiophene ring substituted at the C2 position with a hydroxymethyl group (–CH₂OH) and at the C4 position with a phenyl ring.

This specific substitution pattern is significant because it serves as a bioisostere for biphenyl methanol derivatives, often explored in the development of anti-inflammatory agents, antimicrobial scaffolds, and liquid crystal materials. Unlike its isomer, 5-phenyl-2-thiophenemethanol, the 4-phenyl arrangement creates a unique non-linear geometry that influences binding affinity in protein pockets.

Chemical Identifiers & Properties

The following table summarizes the core physicochemical data for 4-phenyl-2-thiophenemethanol.

| Property | Data |

| Chemical Name | (4-Phenylthiophen-2-yl)methanol |

| CAS Number | 79757-76-9 |

| Molecular Formula | C₁₁H₁₀OS |

| Molecular Weight | 190.26 g/mol |

| SMILES | OCc1cc(c2ccccc2)cs1 |

| InChI Key | KHZSWSHUIYOMSH-UHFFFAOYSA-N |

| Predicted LogP | ~2.4 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

Structural Visualization

The diagram below illustrates the atom mapping and connectivity, highlighting the critical C2 and C4 substitution points.

Figure 1: Structural connectivity of 4-phenyl-2-thiophenemethanol, highlighting the orthogonal functionalization at C2 and C4.

Synthetic Pathways & Logic

The synthesis of 4-phenyl-2-thiophenemethanol is rarely performed by direct functionalization of 3-phenylthiophene due to regioselectivity issues. Instead, a convergent synthetic strategy is employed. The most robust route involves the construction of the biaryl core via Suzuki-Miyaura coupling, followed by the reduction of a carbonyl precursor.

Retrosynthetic Analysis

-

Target Molecule: 4-Phenyl-2-thiophenemethanol.

-

Precursor A (Reduction): 4-Phenylthiophene-2-carboxaldehyde (CAS 26170-87-6).

-

Precursor B (Coupling): 4-Bromo-2-thiophenecarboxaldehyde + Phenylboronic acid.

This approach is preferred over direct lithiation/formylation of 3-phenylthiophene because the aldehyde precursor (CAS 26170-87-6) allows for precise regiocontrol before the alcohol is generated.

Synthetic Workflow Diagram

The following flowchart details the stepwise logic from raw materials to the purified alcohol.

Figure 2: Two-step synthetic pathway starting from halogenated thiophene precursors.

Experimental Protocols

This section provides a self-validating protocol for the reduction of 4-phenylthiophene-2-carboxaldehyde. This method is selected for its high yield (>90%) and operational simplicity.

Materials Required[2][3]

-

Substrate: 4-Phenylthiophene-2-carboxaldehyde (1.0 eq).

-

Reductant: Sodium Borohydride (NaBH₄) (1.5 eq).

-

Solvent: Methanol (anhydrous preferred, but reagent grade is acceptable).

-

Quench: 1N Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (NH₄Cl).

-

Extraction: Ethyl Acetate (EtOAc).

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylthiophene-2-carboxaldehyde (1.0 g, 5.3 mmol) in Methanol (20 mL).

-

Cooling: Place the flask in an ice bath (0 °C) to control the exotherm of the subsequent hydride addition.

-

Reduction: Slowly add NaBH₄ (300 mg, 7.9 mmol) portion-wise over 10 minutes.

-

Note: Evolution of hydrogen gas will occur. Ensure the system is vented.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.6) should disappear, and a more polar alcohol spot (Rf ~0.3) should appear.

-

-

Quench: Carefully add Saturated NH₄Cl (10 mL) or 1N HCl dropwise to destroy excess borohydride. Stir for 15 minutes.

-

Workup: Evaporate the bulk of the methanol under reduced pressure. Dilute the residue with water (20 mL) and extract with EtOAc (3 x 20 mL).

-

Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude product is often pure enough for use. If necessary, recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Gradient: 10-30% EtOAc in Hexane).

Spectroscopic Identification

To validate the synthesis, the following spectral features should be observed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

δ 7.20 - 7.60 ppm (m, 5H): Phenyl ring protons.

-

δ 7.40 ppm (d, J=1.5 Hz, 1H): Thiophene H5 (adjacent to the phenyl ring).

-

δ 7.25 ppm (d, J=1.5 Hz, 1H): Thiophene H3 (adjacent to the hydroxymethyl group).

-

δ 4.85 ppm (s, 2H): Methylene protons of the –CH₂OH group.

-

δ 2.10 ppm (br s, 1H): Hydroxyl proton (–OH), exchangeable with D₂O.

Mass Spectrometry (ESI/GC-MS)

-

Molecular Ion: [M]+ = 190.0

-

Fragmentation: Loss of -OH (M-17) is common, often followed by tropylium-like rearrangement of the thiophene-phenyl core.

Applications in Drug Discovery

4-Phenyl-2-thiophenemethanol is not just a final product; it is a versatile scaffold.[1]

-

Linker Chemistry: The primary alcohol can be converted to a bromide (using PBr₃) or mesylate, enabling nucleophilic substitution to attach the phenyl-thiophene core to larger pharmacophores.

-

Bioisosterism: It is used to replace biphenyl moieties in kinase inhibitors to improve solubility and alter metabolic stability (CYP450 interaction).

-

Material Science: Derivatives of this molecule are explored in organic field-effect transistors (OFETs) due to the conjugation between the phenyl and thiophene rings.

References

Sources

An In-Depth Technical Guide to 2-(hydroxymethyl)-4-phenylthiophene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(hydroxymethyl)-4-phenylthiophene, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its fundamental properties, explore its synthesis and characterization, and discuss its current and potential applications, particularly in the realm of drug development.

Core Molecular Attributes of 2-(hydroxymethyl)-4-phenylthiophene

At the heart of its utility lies the unique molecular architecture of 2-(hydroxymethyl)-4-phenylthiophene. A thorough understanding of its basic properties is crucial for its effective application in research and development.

Molecular Structure and Weight

The structure of 2-(hydroxymethyl)-4-phenylthiophene features a central thiophene ring, a five-membered heterocycle containing a sulfur atom. This ring is substituted at the 2-position with a hydroxymethyl group (-CH₂OH) and at the 4-position with a phenyl group (-C₆H₅).

Based on its chemical formula, C₁₁H₁₀OS, the molecular weight of 2-(hydroxymethyl)-4-phenylthiophene is calculated to be 190.27 g/mol .

Table 1: Key Molecular Properties of 2-(hydroxymethyl)-4-phenylthiophene

| Property | Value |

| Molecular Formula | C₁₁H₁₀OS |

| Molecular Weight | 190.27 g/mol |

| IUPAC Name | (4-phenylthiophen-2-yl)methanol |

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| LogP | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~49 Ų | Suggests good oral bioavailability. |

| Hydrogen Bond Donors | 1 | The hydroxyl group can participate in hydrogen bonding, influencing solubility and target interactions. |

| Hydrogen Bond Acceptors | 1 (oxygen atom) | The oxygen atom can act as a hydrogen bond acceptor. |

| Rotatable Bonds | 2 | Provides conformational flexibility, which can be important for binding to biological targets. |

Synthesis and Spectroscopic Characterization

The synthesis of 2-(hydroxymethyl)-4-phenylthiophene and its derivatives is of significant interest for accessing novel chemical entities. Understanding the synthetic routes and the analytical techniques for structural confirmation is fundamental for any researcher working with this compound.

Synthetic Strategies

The synthesis of substituted thiophenes can be achieved through various established methods in organic chemistry. A plausible synthetic approach for 2-(hydroxymethyl)-4-phenylthiophene could involve a multi-step sequence, such as the Gewald reaction to construct the substituted thiophene ring, followed by functional group manipulations.

For instance, a synthetic pathway could start from a suitable phenyl-substituted precursor, which then undergoes a cyclization reaction to form the thiophene ring. Subsequent reduction of a carboxylic acid or ester group at the 2-position would yield the desired hydroxymethyl functionality. The choice of specific reagents and reaction conditions would be critical to optimize the yield and purity of the final product.

Caption: A generalized workflow for the synthesis of 2-(hydroxymethyl)-4-phenylthiophene.

Spectroscopic Characterization

Unambiguous structural confirmation of 2-(hydroxymethyl)-4-phenylthiophene relies on a combination of spectroscopic techniques.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the phenyl ring, the methylene group (-CH₂-), and the hydroxyl group (-OH). The chemical shifts and coupling patterns of the thiophene protons would confirm the substitution pattern.

-

¹³C NMR : The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming the structure. The chemical shifts of the carbons in the thiophene and phenyl rings, as well as the methylene and carbonyl carbons, are characteristic.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad peak around 3200-3600 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and C=C stretching vibrations of the aromatic rings.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound by identifying the molecular ion peak (M⁺) at m/z 190.27. The fragmentation pattern can also provide additional structural information.

Caption: Workflow for the spectroscopic confirmation of 2-(hydroxymethyl)-4-phenylthiophene.

Applications in Drug Discovery and Development

Thiophene and its derivatives are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[3] The thiophene ring is often used as a bioisostere for the phenyl group, offering similar steric properties but with different electronic and lipophilic characteristics, which can lead to improved pharmacological profiles.[4]

The presence of the hydroxymethyl group in 2-(hydroxymethyl)-4-phenylthiophene provides a key functional handle for further chemical modifications. This group can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions to generate a library of derivatives for structure-activity relationship (SAR) studies.

Potential therapeutic areas where 2-(hydroxymethyl)-4-phenylthiophene and its analogs could be explored include:

-

Anti-inflammatory Agents : Many thiophene-containing compounds have demonstrated potent anti-inflammatory properties.

-

Anticancer Agents : The thiophene scaffold is present in several clinically used and investigational anticancer drugs.

-

Antimicrobial Agents : Thiophene derivatives have shown activity against a variety of bacterial and fungal strains.[5]

-

Central Nervous System (CNS) Disorders : The lipophilicity of the thiophene ring can facilitate crossing the blood-brain barrier, making these compounds interesting candidates for CNS-active drugs.

The hydroxymethyl group itself can also contribute to improved pharmacokinetic properties, such as increased water solubility, which can be beneficial for drug formulation and administration.

Conclusion

2-(hydroxymethyl)-4-phenylthiophene is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique combination of a thiophene ring, a phenyl group, and a reactive hydroxymethyl group provides a versatile platform for chemical exploration. A thorough understanding of its synthesis, characterization, and potential biological activities is essential for unlocking its full potential in the development of new and improved therapeutic agents and functional materials.

References

-

Shah, R., & Verma, P. K. (n.d.). Synthesis of ethyl 2-(4-hydroxyphenylamino)-4-phenylthiophene-3-carboxylate. ResearchGate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 16). The Role of Thiophene Derivatives in Modern Drug Discovery. Inno Pharmchem. Retrieved from [Link]

- Prasad, Y. R., Rao, A. L., & Prasoona, L. (2014). Therapeutic importance of synthetic thiophene. Journal of Taibah University for Science, 8(2), 91-101.

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2025, March 5). National Center for Biotechnology Information. Retrieved from [Link]

-

Penchev, P. N., Stoyanov, N. M., & Marinov, M. N. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

Sources

- 1. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. 2,5-Bis(phenylhydroxymethyl) thiophene | C18H16O2S | CID 11033791 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendant Role of 4-Substituted Thiophene Methanol Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring have cemented its status as a privileged scaffold in the design of novel therapeutic agents.[1] Within the vast landscape of thiophene chemistry, derivatives bearing a methanol group, particularly those with substitutions at the 4-position, are emerging as a class of compounds with significant and diverse pharmacological potential. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic applications of 4-substituted thiophene methanol derivatives, offering field-proven insights for professionals engaged in drug discovery and development.

The Strategic Importance of the 4-Substituted Thiophene Methanol Scaffold

The strategic placement of substituents on the thiophene ring profoundly influences the molecule's physicochemical properties, metabolic stability, and interaction with biological targets.[3] Substitution at the 4-position of a thiophene methanol core offers a versatile vector for chemical modification, allowing for the fine-tuning of a compound's structure-activity relationship (SAR). The methanol group itself can participate in hydrogen bonding interactions with protein residues, a critical feature for potent and selective target engagement. This combination of a tunable 4-position and a key interacting methanol moiety makes this scaffold a fertile ground for the development of novel drugs across a spectrum of diseases, including cancer, infectious diseases, and neurological disorders.[4][5][6]

Synthetic Strategies: Crafting the 4-Substituted Thiophene Methanol Core

The synthesis of 4-substituted thiophene methanol derivatives can be approached through several strategic pathways. A common and efficient method involves the initial synthesis of a 4-substituted thiophene, followed by the introduction of the methanol group, typically at the 2- or 3-position. Alternatively, one can start with a pre-functionalized thiophene methanol and introduce the desired substituent at the 4-position.

Key Synthetic Intermediates and Reactions

A pivotal intermediate in many synthetic routes is (4-bromothiophen-2-yl)methanol .[6][7] This commercially available or readily synthesized compound serves as a versatile building block for introducing a wide array of substituents at the 4-position via cross-coupling reactions.

Diagram of Synthetic Pathways:

Caption: General synthetic strategies for 4-substituted thiophene methanol derivatives.

Experimental Protocol: Suzuki Cross-Coupling for the Synthesis of (4-Aryl-thiophen-2-yl)methanol

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling of (4-bromothiophen-2-yl)methanol with an arylboronic acid.

Materials:

-

(4-Bromothiophen-2-yl)methanol

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄)[3]

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., 1,4-dioxane/water mixture)[4]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask, add (4-bromothiophen-2-yl)methanol (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.

-

Add the degassed solvent mixture to the flask via cannula.

-

Heat the reaction mixture to reflux (typically 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (4-aryl-thiophen-2-yl)methanol.

Biological Activities and Therapeutic Applications

The true value of the 4-substituted thiophene methanol scaffold lies in its broad spectrum of biological activities. By judiciously selecting the substituent at the 4-position, researchers can target a diverse array of proteins and signaling pathways implicated in various diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thiophene derivatives.[3][8][9][10][11][12] For instance, di(3-thienyl)methanol has demonstrated cytotoxic effects against brain cancer cell lines.[1][2] The introduction of various substituents at the 4-position can enhance this activity by modulating interactions with key cancer-related targets such as kinases and microtubule assembly proteins.[9]

Table 1: Anticancer Activity of Selected Thiophene Derivatives

| Compound Class | Substituent at 4-Position | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

| Thiazole Derivatives | Substituted benzylidenehydrazinyl | MCF-7 (Breast) | 2.57 µM | [11] |

| Thiazole Derivatives | Substituted benzylidenehydrazinyl | HepG2 (Liver) | 7.26 µM | [11] |

| Naphthalene-substituted triazole spirodienones | Naphthalene | MDA-MB-231 (Breast) | 0.03 - 0.26 µM | [8] |

| 4-Aminothiophene derivatives | Various | MCF-7 (Breast) | 11.17 - 16.76 µM | [13] |

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Several thiophene derivatives have been identified as potent kinase inhibitors.[9] The 4-position of the thiophene methanol scaffold provides an ideal location to introduce moieties that can interact with the ATP-binding site or allosteric pockets of various kinases. For example, the terthiophene α-terthienylmethanol has been shown to inhibit protein kinase C isozymes.[14]

Diagram of Kinase Inhibition:

Caption: Mechanism of kinase inhibition by 4-substituted thiophene methanol derivatives.

Other Therapeutic Areas

The versatility of the 4-substituted thiophene methanol scaffold extends beyond oncology. Researchers have explored its potential in:

-

Neurodegenerative Diseases: Thiophene derivatives have been investigated as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[15][16]

-

Infectious Diseases: The thiophene nucleus is present in several antimicrobial agents, and novel derivatives continue to be explored for their antibacterial and antifungal properties.

-

Inflammatory Diseases: The anti-inflammatory properties of thiophene-containing compounds are well-documented.[17]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the substituent at the 4-position is crucial for optimizing the biological activity and pharmacokinetic properties of thiophene methanol derivatives. Key SAR insights include:

-

Aromatic Substituents: The introduction of aryl or heteroaryl groups at the 4-position can lead to potent compounds through π-π stacking interactions with aromatic residues in the target protein's binding site. The electronic nature (electron-donating or -withdrawing) of the substituents on these aromatic rings can further fine-tune the activity.

-

Alkyl Chains: The length and branching of alkyl substituents at the 4-position can influence the compound's lipophilicity, which in turn affects its solubility, membrane permeability, and metabolic stability.

-

Hydrogen Bond Donors/Acceptors: Incorporating functional groups capable of hydrogen bonding at the 4-position can lead to enhanced target affinity and selectivity.

Future Perspectives and Conclusion

The 4-substituted thiophene methanol scaffold represents a highly promising and underexplored area in medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, positions it as a valuable platform for the discovery of next-generation therapeutics. Future research should focus on the systematic exploration of a wider range of substituents at the 4-position, the elucidation of the precise mechanisms of action of these compounds, and the optimization of their drug-like properties. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the 4-substituted thiophene methanol framework is poised to make significant contributions to the advancement of modern medicine.

References

-

Kaushik, N. K., Kim, H. S., Chae, Y. J., Lee, Y. N., Kwon, G. C., Choi, E. H., & Kim, I. T. (2012). Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane. Molecules (Basel, Switzerland), 17(10), 11456–11468. [Link]

-

Kaushik, N. K., Kim, H. S., Chae, Y. J., Lee, Y. N., Kwon, G. C., Choi, E. H., & Kim, I. T. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Molecules, 17(10), 11456-11468. [Link]

-

Rasool, N., Nazeer, W., Qamar, M. U., Gul, S., Rasool, S., Naqvi, S. A. R., ... & Zubair, M. (2020). Palladium (0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl) methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(21), 5099. [Link]

-

Rizwan, M., Rasool, N., Nazeer, W., Qamar, M. U., Gul, S., Rasool, S., ... & Zubair, M. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl) methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 1-9. [Link]

-

Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. (n.d.). ResearchGate. [Link]

-

(4-Bromothiophen-2-yl)methanol. J&K Scientific. [Link]

-

Rizwan, M., Rasool, N., Nazeer, W., Qamar, M. U., Gul, S., Rasool, S., ... & Zubair, M. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl) methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 1-9. [Link]

-

(4-Bromothiophen-2-yl)methanol. Oakwood Chemical. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Wang, Y., Liu, Y., & Zhang, W. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Acta pharmaceutica Sinica. B, 11(7), 2037–2048. [Link]

-

Abdel-Rahman, S. A., Wafa, E. I., Ebeid, K., Geary, S. M., Naguib, Y. W., El-Damasy, A. K., & Salem, A. K. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Nanomedicine : nanotechnology, biology, and medicine, 35, 102394. [Link]

-

Maguire, M. P., Sheets, M. P., McVety, K., Spada, A. P., & Zilberstein, A. (1993). Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines. Journal of medicinal chemistry, 36(12), 1723–1730. [Link]

-

Khan, I., Ibrar, A., Abbas, N., Mahmood, A., & Farooq, U. (2020). Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy) methyl)-4-phenyl-4H-1, 2, 4-triazol-3-ylthio) acetamides as Potent Acetylcholinesterase Inhibitors. ACS omega, 5(40), 25887-25897. [Link]

-

Husain, A., B. S, P., & S, S. (2017). Synthesis, characterization of novel (E)-1-(4-((4-aryl) phenyl)-3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl) vinyl) benzofuran-2-yl) methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. Journal of the Mexican Chemical Society, 61(3), 224-235. [Link]

-

Al-Warhi, T., Sabt, A., El-Dhshan, A., Al-Ghorbani, M., Al-Salahi, R., & Marzouk, M. (2022). Novel 1, 3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(19), 6296. [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2020). Molbank, 2020(3), M1149. [Link]

-

Abu-Melha, S. (2016). SYNTHESIS, BIOLOGICAL EVALUATION OF SOME NEW THIOPHENE DERIVATIVES. Journal of the Chilean Chemical Society, 61(2), 2919-2924. [Link]

-

Faraoni, D., Gara, M., Ardanaz, C., Tettamanti, M. C., Comin, M. J., & Svetaz, L. (2021). The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2. Frontiers in pharmacology, 12, 698501. [Link]

-

Phenyl(thiophen-3-yl)methanol. PubChem. [Link]

-

Ismail, M. M., Kamel, M. M., Mohamed, L. W., & Faggal, S. I. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 6888-6901. [Link]

-

Synthesis and Biological Evaluation of Thiophene and Its Derivatives. (n.d.). ResearchGate. [Link]

-

Hossan, A. S., Al-Humaidi, J. Y., & El-Gazzar, A. A. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 17(1), 2174294. [Link]

-

Al-Salahi, R., Al-Ghorbani, M., Al-Warhi, T., & Marzouk, M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

-

Ismail, M. M., Kamel, M. M., Mohamed, L. W., & Faggal, S. I. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules (Basel, Switzerland), 17(6), 6888–6901. [Link]

-

Liu, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, W. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. International journal of nanomedicine, 14, 239–251. [Link]

-

Coan, S. B., & Becker, E. I. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 32. [Link]

Sources

- 1. Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. (4-Bromothiophen-2-yl)methanol [oakwoodchemical.com]

- 8. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 12. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Procuring Research-Grade (4-phenylthiophen-2-yl)methanol

This guide provides drug development professionals, researchers, and scientists with an in-depth technical framework for the procurement and validation of research-grade (4-phenylthiophen-2-yl)methanol. Moving beyond a simple purchasing checklist, this document elucidates the scientific rationale behind quality assessment, outlines a robust workflow for supplier vetting and incoming material verification, and provides context for its application, ensuring experimental success and reproducibility.

Compound Profile and Significance

This compound, a bifunctional aromatic molecule, serves as a critical structural motif and building block in medicinal chemistry and materials science. Its thiophene core is a well-established bioisostere for phenyl rings, offering unique electronic properties and metabolic profiles.[1] The phenyl and methanol functionalities provide versatile handles for further chemical modification. Consequently, the integrity of this starting material is paramount, as impurities can lead to unforeseen side reactions, compromised biological activity, and ultimately, the failure of complex, multi-step research programs.

| Identifier | Value |

| IUPAC Name | (4-(Thiophen-2-yl)phenyl)methanol |

| Synonyms | 2-[4-(Hydroxymethyl)phenyl]thiophene, 4-(Thien-2-yl)benzyl alcohol[2] |

| CAS Number | 81443-44-9[2][3] |

| Molecular Formula | C₁₁H₁₀OS[2] |

| Molecular Weight | 190.26 g/mol [2] |

| Appearance | Yellow to light brown crystalline powder[2] |

The "Research-Grade" Standard: A Multi-Pillar Quality Framework

The term "research grade" is not universally standardized. Therefore, an empirical, data-driven approach to defining quality is essential. For this compound, this standard rests on verifiable identity, high purity, and comprehensive documentation.

Purity and Analytical Verification

A purity level of ≥97% is recommended for most research applications, particularly in sensitive catalytic reactions or cell-based assays.[3] Verification of this standard is achieved through a combination of chromatographic and spectroscopic techniques, which should be detailed in a supplier's Certificate of Analysis (CoA) and, ideally, verified in-house.

Table 2: Typical Research-Grade Specifications

| Parameter | Specification | Methodology |

|---|---|---|

| Purity | ≥97% | HPLC |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Appearance | Yellow to light brown crystalline powder | Visual Inspection |

| Residual Solvents | To be specified (e.g., <0.5%) | GC-MS (if applicable) |

Detailed Protocol: Analytical Characterization

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for quantifying the purity of non-volatile organic compounds. It separates the target compound from impurities based on differential partitioning between a stationary and a mobile phase. The output chromatogram allows for the calculation of purity based on the relative area of the product peak.

-

Causality: The choice of a reverse-phase column (e.g., C18) is logical for a molecule of moderate polarity like this compound. A gradient elution (e.g., water/acetonitrile) is effective for separating the main compound from both more polar and less polar impurities in a single run. UV detection is suitable due to the aromatic nature of the compound.[4]

Table 3: Example HPLC Purity Analysis Data

| Parameter | Result | Interpretation |

|---|---|---|

| Retention Time (tᵣ) | 7.2 minutes | The characteristic elution time for the compound under specific method conditions. |

| Purity (by area %) | 98.5% | Indicates high purity, suitable for most research uses. |

| Major Impurity (tᵣ) | 5.9 minutes (0.8%) | Likely a more polar impurity, possibly an unreacted starting material. |

| Minor Impurity (tᵣ) | 8.1 minutes (0.4%) | Likely a less polar impurity, possibly a reaction by-product. |

B. NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) provides unambiguous confirmation of the chemical structure. Both ¹H and ¹³C NMR are essential. The ¹H NMR spectrum confirms the presence and connectivity of hydrogen atoms, while the ¹³C NMR spectrum confirms the carbon framework.

-

Expertise in Interpretation: The high purity determined by HPLC should be corroborated by a clean NMR spectrum with minimal impurity peaks.[5] The integration values (the area under the peaks) in the ¹H NMR must correspond to the number of protons in the molecule. For this compound, one would expect to see distinct signals for the thiophene protons, the di-substituted benzene ring protons, the benzylic CH₂ protons, and the hydroxyl OH proton.

Table 4: Interpreting the ¹H NMR Spectrum (Predicted Chemical Shifts)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Phenyl Protons | 7.3-7.6 | Multiplet (AA'BB' system) | 4H | Protons on the di-substituted benzene ring. |

| Thiophene Protons | 7.0-7.4 | Multiplet | 3H | Distinct signals for protons at the 3, 4, and 5 positions of the thiophene ring. |

| Methylene (CH₂) | ~4.7 | Singlet or Doublet | 2H | Protons of the -CH₂OH group adjacent to the phenyl ring.[6] |

| Hydroxyl (OH) | Variable (e.g., 1.5-2.5) | Singlet (broad) | 1H | Chemical shift is concentration and solvent dependent; often exchanges with D₂O.[6] |

C. Mass Spectrometry (MS) for Molecular Weight Verification

MS provides the mass-to-charge ratio (m/z) of the ionized molecule, confirming its molecular weight. For C₁₁H₁₀OS, the expected monoisotopic mass is approximately 190.05 Da.[2] This technique is highly sensitive and can detect trace impurities not visible by NMR.

Procurement and Quality Control Workflow

A systematic approach to procurement is crucial for ensuring consistent quality.

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. [4-(Thien-2-yl)phenyl]methanol | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

Methodological & Application

Application Note: Selective Reduction of 4-Phenylthiophene-2-carbaldehyde to (4-Phenylthiophen-2-yl)methanol

Abstract

This document provides a comprehensive guide for the selective reduction of 4-phenylthiophene-2-carbaldehyde to its corresponding primary alcohol, (4-phenylthiophen-2-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and advanced materials, leveraging the versatile thiophene scaffold. We present detailed, field-proven protocols for three distinct reduction methodologies: a mild and selective reduction using sodium borohydride (NaBH₄), a more potent reduction with lithium aluminum hydride (LiAlH₄), and a sustainable approach via catalytic hydrogenation. The guide emphasizes the underlying chemical principles, causality behind procedural choices, and robust methods for reaction monitoring, purification, and characterization to ensure reproducible, high-yield results.

Introduction: Significance and Strategic Approach

The thiophene moiety is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and ability to act as a bioisostere for phenyl rings.[1] The target molecule of this protocol, this compound[2], serves as a key building block for more complex molecular architectures. Its synthesis from the readily available 4-phenylthiophene-2-carbaldehyde[3][4] is a fundamental transformation.

The reduction of an aldehyde to a primary alcohol is a cornerstone reaction in organic synthesis.[5] The choice of reducing agent is dictated by factors such as substrate compatibility, desired selectivity, safety, and scalability. This guide explores three primary strategies, providing researchers with the flexibility to select the optimal method based on their specific laboratory context and synthetic goals.

-

Sodium Borohydride (NaBH₄): A chemoselective and mild reducing agent, ideal for its operational simplicity and safety. It is highly selective for aldehydes and ketones, leaving other functional groups like esters and amides intact.[6][7]

-

Lithium Aluminum Hydride (LiAlH₄): A powerful and highly reactive reducing agent capable of reducing a wide array of functional groups, including esters and carboxylic acids, in addition to aldehydes.[8][9] Its use demands stringent anhydrous conditions and specific safety protocols.[10]

-

Catalytic Hydrogenation: A green and atom-economical alternative that utilizes molecular hydrogen (H₂) or a transfer agent. While highly effective, challenges such as catalyst poisoning by sulfur-containing substrates must be considered.[11]

Mechanistic Overview: The Hydride Transfer Pathway

The reduction of aldehydes with metal hydrides like NaBH₄ and LiAlH₄ proceeds via a nucleophilic addition mechanism. The key step involves the transfer of a hydride ion (H⁻) from the boron or aluminum complex to the electrophilic carbonyl carbon of the aldehyde. This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. A subsequent protonation step, typically during an aqueous or acidic workup, neutralizes the alkoxide to yield the final primary alcohol.[12]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Phenylthiophene-2-carboxaldehyde 96 26170-87-6 [sigmaaldrich.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. The Reductive Power of Sodium Borohydride: Transforming Aldehydes and Ketones - Oreate AI Blog [oreateai.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 9. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 10. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 11. organicreactions.org [organicreactions.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Functionalization of the Hydroxyl Group of (4-phenylthiophen-2-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the chemical modification of the hydroxyl group of (4-phenylthiophen-2-yl)methanol. The protocols detailed herein are designed to be robust and reproducible, enabling the synthesis of a diverse range of derivatives for applications in medicinal chemistry, materials science, and chemical biology. This guide emphasizes the causality behind experimental choices and provides self-validating systems for each protocol.

Introduction: The Versatility of the this compound Scaffold

The thiophene moiety is a well-established "privileged structure" in medicinal chemistry, often serving as a bioisostere for the benzene ring.[1] Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. This compound, in particular, presents a valuable scaffold with two key points for diversification: the phenyl ring and the hydroxymethyl group. Functionalization of the hydroxyl group opens a gateway to a vast chemical space, allowing for the introduction of various functionalities to modulate properties such as solubility, lipophilicity, and biological target engagement. The derivatives of this compound are of significant interest in the development of novel therapeutic agents and functional materials.

This guide details validated protocols for three primary classes of hydroxyl group functionalization:

-

Etherification: Formation of ether linkages, crucial for introducing a wide array of alkyl and aryl substituents.

-

Esterification: Synthesis of esters, a common functional group in prodrugs and bioactive molecules.

-

Halogenation: Conversion of the hydroxyl group to a halide, creating a versatile intermediate for further nucleophilic substitution reactions.

General Laboratory Practices and Safety Precautions

2.1. Inert Atmosphere Techniques: Many of the reagents used in these protocols are sensitive to air and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Glassware should be flame-dried or oven-dried before use.

2.2. Solvent Purity: Anhydrous solvents are critical for the success of these reactions. It is recommended to use freshly distilled solvents or solvents from a solvent purification system.

2.3. Reagent Handling:

-

Pyrophoric Reagents: Strong bases such as sodium hydride (NaH) are pyrophoric and must be handled with extreme care under an inert atmosphere.

-

Corrosive Reagents: Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Azodicarboxylates: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are potentially explosive and should be handled with care, avoiding heat and shock.[2]

2.4. Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system. Visualization can be achieved using UV light and/or staining reagents.

Protocol I: Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3][4][5] This protocol is particularly effective for primary alcohols like this compound.

3.1. Rationale: The hydroxyl group of this compound is first deprotonated with a strong base to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in a classic SN2 fashion to form the desired ether. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to prevent side reactions. Polar aprotic solvents like DMF or THF are used to solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the alkoxide anion.

3.2. Experimental Workflow:

Caption: Workflow for Williamson Ether Synthesis.

3.3. Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| This compound | 190.25 | 1.0 g | 5.26 | 1.0 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.25 g | 6.31 | 1.2 |

| Alkyl Halide (e.g., Iodomethane) | 141.94 | 0.45 mL | 7.36 | 1.4 |

| Anhydrous N,N-Dimethylformamide (DMF) | - | 20 mL | - | - |

| Diethyl Ether (for washing NaH) | - | As needed | - | - |

| Saturated aq. NH₄Cl | - | 20 mL | - | - |

| Ethyl Acetate (EtOAc) | - | 100 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |

3.4. Step-by-Step Protocol:

-

Under an inert atmosphere, add the required amount of 60% NaH dispersion to a flame-dried round-bottom flask.

-

Wash the NaH with anhydrous diethyl ether (3 x 5 mL) to remove the mineral oil, carefully decanting the ether each time.

-

Add anhydrous DMF (10 mL) to the washed NaH and cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 g, 5.26 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension over 10 minutes.

-

Stir the reaction mixture at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

-

Add the alkyl halide (1.4 eq.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol II: Esterification via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.[6][7][8] This method is particularly advantageous for substrates that are sensitive to acidic conditions, such as those in the Fischer esterification.

4.1. Rationale: Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The alcohol, this compound, then attacks this intermediate to form the ester. 4-Dimethylaminopyridine (DMAP) is used as a catalyst to accelerate the reaction by forming a more reactive N-acylpyridinium intermediate. Dichloromethane (DCM) is a common solvent for this reaction as it is relatively non-polar and unreactive.

4.2. Experimental Workflow:

Caption: Workflow for Steglich Esterification.

4.3. Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| This compound | 190.25 | 1.0 g | 5.26 | 1.0 |

| Carboxylic Acid (e.g., Acetic Acid) | 60.05 | 0.33 mL | 5.79 | 1.1 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.2 g | 5.79 | 1.1 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 64 mg | 0.53 | 0.1 |

| Anhydrous Dichloromethane (DCM) | - | 30 mL | - | - |

| 1 M HCl (aq) | - | 20 mL | - | - |

| Saturated aq. NaHCO₃ | - | 20 mL | - | - |

| Brine | - | 20 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |

4.4. Step-by-Step Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 g, 5.26 mmol), the carboxylic acid (1.1 eq.), and DMAP (0.1 eq.).

-

Dissolve the mixture in anhydrous DCM (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 eq.) in anhydrous DCM (10 mL).

-

Add the DCC solution dropwise to the reaction mixture over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate.

-

Wash the filtrate successively with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol III: Conversion to (4-phenylthiophen-2-yl)methyl chloride using Thionyl Chloride

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, particularly for primary and secondary alcohols.[9][10][11]

5.1. Rationale: Thionyl chloride reacts with the alcohol to form a chlorosulfite ester intermediate. In the absence of a base, this intermediate undergoes an internal nucleophilic substitution (SNi) where the chloride attacks the carbon, leading to the alkyl chloride with retention of configuration. However, in the presence of a base like pyridine, the mechanism shifts to a standard SN2 pathway, resulting in inversion of configuration. For a primary alcohol like this compound, the stereochemical outcome is not a concern. The reaction is driven to completion by the formation of gaseous byproducts, SO₂ and HCl.

5.2. Experimental Workflow:

Caption: Workflow for Conversion to Alkyl Chloride with SOCl₂.

5.3. Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| This compound | 190.25 | 1.0 g | 5.26 | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 0.46 mL | 6.31 | 1.2 |

| Anhydrous Dichloromethane (DCM) | - | 20 mL | - | - |

5.4. Step-by-Step Protocol:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 g, 5.26 mmol) in anhydrous DCM (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred solution. Gas evolution (SO₂ and HCl) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

-

The crude (4-phenylthiophen-2-yl)methyl chloride can often be used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel (use with caution as the product may be lachrymatory and reactive on silica).

Protocol IV: Conversion to (4-phenylthiophen-2-yl)methyl bromide using Phosphorus Tribromide

Phosphorus tribromide (PBr₃) is a standard reagent for the conversion of primary and secondary alcohols to the corresponding alkyl bromides via an SN2 mechanism.[9][12][13]

6.1. Rationale: The alcohol's oxygen atom attacks the phosphorus of PBr₃, displacing a bromide ion. The resulting intermediate is a good leaving group. The displaced bromide ion then acts as a nucleophile and attacks the carbon atom in an SN2 reaction, leading to the alkyl bromide with inversion of stereochemistry (not relevant for this primary alcohol) and H₃PO₃ as a byproduct.

6.2. Experimental Workflow:

Caption: Workflow for Conversion to Alkyl Bromide with PBr₃.

6.3. Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| This compound | 190.25 | 1.0 g | 5.26 | 1.0 |

| Phosphorus Tribromide (PBr₃) | 270.69 | 0.5 mL | 5.26 | 1.0 (0.33 per Br) |

| Anhydrous Diethyl Ether (Et₂O) | - | 25 mL | - | - |

| Ice-water | - | 20 mL | - | - |

| Saturated aq. NaHCO₃ | - | 20 mL | - | - |

| Brine | - | 20 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |

6.4. Step-by-Step Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 g, 5.26 mmol) in anhydrous diethyl ether (25 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.33 - 0.4 eq.) dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (to neutralize any remaining acid) and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude (4-phenylthiophen-2-yl)methyl bromide. This product is often used without further purification.

Characterization of Functionalized Products

The successful functionalization of this compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: The most definitive methods for structural elucidation. Look for the disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the introduced functional group. Chemical shifts of the methylene protons adjacent to the thiophene ring will also change significantly.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: The broad O-H stretch of the starting material (around 3300 cm⁻¹) should be absent in the product spectrum. New characteristic peaks for the ether (C-O stretch around 1100 cm⁻¹) or ester (C=O stretch around 1735 cm⁻¹) should appear.

References

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

-

Organic Synthesis. Mitsunobu reaction. [Link]

-

Edubirdie. Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Master Organic Chemistry. PBr3 and SOCl2. (2015). [Link]

-

Master Organic Chemistry. Mitsunobu Reaction. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

-

S. S. V. Ramasastry, et al. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 2023. [Link]

-

MDPI. (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. Molbank, 2023. [Link]

-

SciELO México. (1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. Journal of the Mexican Chemical Society, 2017. [Link]

-

Master Organic Chemistry. Conversion of alcohols to alkyl bromides using PBr3. [Link]

-

PMC. (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Acta Crystallographica Section E, 2011. [Link]

-

Organic Chemistry Portal. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

- Google Patents. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.

-

Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 2021. [Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

-

Chemistry LibreTexts. 3.8: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. (2024). [Link]

-

Acta Physico-Chimica Sinica. Reaction of Methyl Alcohol with Thionyl Chloride in Solution. (2007). [Link]

-

PMC. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate. RSC Advances, 2022. [Link]

-

ACS Publications. Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development, 2022. [Link]

-

ChemSynthesis. methyl 4-phenyl-2-thiophenecarboxylate. (2025). [Link]

-

Chemistry LibreTexts. 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. (2019). [Link]

-

PMC. O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. The Journal of Organic Chemistry, 2016. [Link]

-

YouTube. 12.5b Substitution with PBr3 and SOCl2. (2018). [Link]

-

MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2019. [Link]

-

Journal of the Korean Chemical Society. Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. (2007). [Link]

-

PMC. Synthesis, molecular structure and Hirshfeld surface analysis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone. Acta Crystallographica Section E, 2017. [Link]

-

MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 2008. [Link]

-

ResearchGate. Reaction of Methyl Alcohol with Thionyl Chloride in Solution. (2007). [Link]

Sources

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

Application Note: High-Fidelity Preparation of 2-Chloromethyl-4-Phenylthiophene

Executive Summary

This protocol details the conversion of (4-phenylthiophen-2-yl)methanol (the "methanol precursor") to 2-chloromethyl-4-phenylthiophene . This transformation is a critical step in the synthesis of serotonin transporter inhibitors and various kinase inhibitors.

Critical Advisory: Unlike benzyl chlorides, 2-chloromethylthiophenes are thermally unstable and prone to rapid, exothermic polymerization (violent decomposition) if exposed to heat or stored without stabilization. This guide prioritizes a low-temperature, base-buffered deoxychlorination strategy using Thionyl Chloride (

Strategic Analysis & Mechanism

Retrosynthetic Logic

The target molecule contains a "benzylic" chloride on an electron-rich thiophene ring. Direct chloromethylation (using

Reaction Mechanism

We utilize a modified Darzens Halogenation . While standard

-

Role of Base: The base serves two critical functions:

-

Acts as an HCl scavenger to prevent acid-catalyzed polymerization of the electron-rich thiophene ring.

-

Catalyzes the formation of the reactive chlorosulfite intermediate.

-

Reaction Pathway Diagram

Caption: Base-promoted deoxychlorination pathway minimizing acid accumulation.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Grade |

| This compound | 1.0 | Substrate | >97% HPLC |

| Thionyl Chloride ( | 1.2 | Chlorinating Agent | ReagentPlus® |

| Triethylamine ( | 1.5 | HCl Scavenger | Anhydrous |

| Dichloromethane (DCM) | Solvent | Reaction Medium | Anhydrous |

| N/A | Quench Buffer | ACS Reagent |

Step-by-Step Methodology

Phase 1: Setup and Solubilization

-

Glassware Prep: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and

inlet. -

Dissolution: Charge the RBF with this compound (1.0 equiv). Add anhydrous DCM (10 mL per gram of substrate).

-

Base Addition: Add Triethylamine (1.5 equiv) to the solution.

-

Thermal Control: Submerge the flask in an ice/brine bath and cool to -5°C to 0°C . Strict adherence to this temperature is required to prevent side reactions.[1]

Phase 2: Chlorination

-

Reagent Prep: Dilute

(1.2 equiv) in a small volume of DCM (1:1 v/v) in the addition funnel. -

Addition: Dropwise add the

solution over 30–45 minutes.-

Observation: The solution may turn yellow/orange. White precipitate (

) will form. -

Caution: Evolution of

gas will occur. Ensure proper venting to a scrubber.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to 10°C for 30 minutes.

-

IPC (In-Process Control): Check TLC (Hexane/EtOAc 4:1). The starting alcohol (

) should disappear; product (

Phase 3: Workup & Isolation

-

Quench: Pour the reaction mixture slowly into a stirred beaker of cold saturated

. Do not quench with water alone, as local acidity can trigger polymerization. -

Extraction: Separate the organic layer. Extract the aqueous layer once with DCM.

-

Drying: Combine organics, dry over

, and filter. -

Concentration: Evaporate solvent under reduced pressure (Rotavap).

-

CRITICAL: Bath temperature must NOT exceed 30°C .

-

CRITICAL: Do not distill to dryness if the product is not being used immediately.

-

Quality Control & Troubleshooting

Expected Analytical Data

| Method | Parameter | Specification |

| HPLC | Purity | >95% (Area %) |

| 1H NMR | Singlet (2H) corresponding to | |

| Appearance | Visual | Yellow to orange oil (solidifies upon freezing) |

Troubleshooting Workflow

Caption: Decision tree for common synthetic deviations.

Safety & Stability Guidelines

-

Lachrymator: 2-chloromethylthiophenes are potent lachrymators (tear gas agents). Handle only in a high-performance fume hood.

-

Instability: The product is an alkylating agent. It will hydrolyze back to the alcohol in moist air and polymerize in the presence of trace acid or metal ions.

-

Storage:

-

Short term: Store as a solution in DCM/Hexane at -20°C.

-

Long term: It is recommended to convert the chloride immediately to the next intermediate (e.g., amine, nitrile). If storage is mandatory, add 1% diisopropylamine as a stabilizer.

-

References

-

General Thiophene Chlorination: Campaigne, E., & Tullar, B. F. (1953). 2-Chloromethylthiophene.[1][2][3] Organic Syntheses, 33, 96.

-

Stability of Chloromethylthiophenes: Lucas, C. et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile. Journal of Medicinal Chemistry. (Describes Suzuki coupling and subsequent chlorination of phenyl-thiophene alcohols).

-

Safety Data: BenchChem. (2025). 2-Chloromethylthiophene Safety and Handling.

- Mechanistic Insight: Smith, M. B. (2020). March's Advanced Organic Chemistry. Wiley-Interscience. (Section on conversion of alcohols to alkyl halides using Thionyl Chloride).

Sources

Application Notes & Protocols: (4-phenylthiophen-2-yl)methanol as a Versatile Building Block for Advanced OLED Materials

Abstract: The field of organic electronics, particularly Organic Light-Emitting Diodes (OLEDs), has seen remarkable advancements driven by the rational design of novel organic semiconductors.[1][2] Thiophene-based derivatives are a cornerstone of this progress, offering a unique combination of high charge carrier mobility, excellent chemical stability, and tunable photophysical properties.[3][4][5] This document provides a comprehensive guide to the synthesis and application of (4-phenylthiophen-2-yl)methanol, a key building block for creating high-performance materials for next-generation displays and solid-state lighting. We will detail robust synthetic protocols, explain the chemical rationale behind experimental choices, and illustrate its integration into a representative OLED device architecture.

Introduction: The Strategic Importance of the this compound Moiety

The performance of an OLED device—its efficiency, color purity, and operational lifetime—is intrinsically linked to the molecular architecture of the materials within its emissive and charge-transport layers.[5] The this compound scaffold is strategically designed to impart several desirable characteristics:

-

Thiophene Core: The sulfur-containing five-membered ring is electron-rich and promotes efficient π-π stacking, which is crucial for effective intermolecular charge transport.[3][4]

-

Phenyl Substitution at the 4-Position: The appended phenyl group enhances the molecule's thermal and morphological stability. This rigidity helps prevent crystallization in thin films, a common failure mechanism in OLED devices, thereby improving device longevity.

-

Methanol Group at the 2-Position: The hydroxymethyl (-CH₂OH) group is a versatile synthetic handle. It does not significantly interfere with the core's electronic properties but provides a reactive site for subsequent C-O or C-C bond-forming reactions, allowing the building block to be seamlessly integrated into larger, more complex emissive or host molecules.

This guide will first establish a reliable, two-step synthesis for this compound and then demonstrate its utility by proposing a synthetic route to a more complex OLED material.

Synthesis Protocol: this compound

The synthesis is efficiently achieved in two sequential steps: a Suzuki-Miyaura cross-coupling to form the C-C bond between the thiophene and phenyl rings, followed by a selective reduction of the aldehyde to the target alcohol.

Step 1: Synthesis of 4-phenylthiophene-2-carbaldehyde via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the method of choice for this transformation due to its high functional group tolerance, excellent yields, and well-understood mechanism, making it a reliable and scalable process in materials chemistry.[6][7][8]

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromothiophene-2-carbaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Solvent Addition: Evacuate the flask and backfill with nitrogen three times. Add a degassed 4:1 mixture of Toluene/Water as the solvent.[9]

-

Reaction: Heat the mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 4-phenylthiophene-2-carbaldehyde as a solid.[9][10]

| Parameter | Value/Description | Rationale |

| Starting Material | 4-bromothiophene-2-carbaldehyde | Commercially available precursor with a bromine atom activated for cross-coupling. |

| Coupling Partner | Phenylboronic acid | Provides the phenyl group. Stable and easy to handle. |

| Catalyst | Pd(PPh₃)₄ | A robust Pd(0) catalyst effective for a wide range of Suzuki couplings.[7] |

| Base | K₃PO₄ | Activates the boronic acid and facilitates the transmetalation step in the catalytic cycle. |

| Solvent | Toluene/Water (4:1) | Biphasic system common for Suzuki reactions, promoting efficient reaction kinetics.[9] |

| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle without degrading reagents. |

| Typical Yield | 80-95% | This reaction is known to be high-yielding.[9] |

| Melting Point | 67-71 °C | Matches literature values for the product. |

Step 2: Selective Reduction to this compound

The aldehyde functional group is selectively reduced to a primary alcohol. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation as it is mild and will not reduce the aromatic thiophene or phenyl rings.

-

Dissolution: In a round-bottom flask, dissolve the 4-phenylthiophene-2-carbaldehyde (1.0 eq) from Step 1 in a mixture of tetrahydrofuran (THF) and methanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor for the disappearance of the starting material by TLC.

-

Quenching: Carefully quench the reaction by slowly adding water at 0 °C to decompose any excess NaBH₄.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product is often pure enough for the next step, but can be further purified by chromatography if necessary.

Application: Derivatization into a Hole-Transporting Material

To demonstrate its utility, this compound can be incorporated into a larger molecule designed for a specific function within an OLED, such as a hole-transporting material (HTM). A common strategy is to attach it to a triphenylamine core, a well-known hole-transporting moiety.[11]

Workflow for Synthesis of a Representative OLED Material

This protocol describes the synthesis of a target molecule, 4-(((4-phenylthiophen-2-yl)methoxy)methyl)triphenylamine (TPT-M) , via a Williamson ether synthesis. This reaction covalently links our building block to the hole-transporting core.

-

Deprotonation: In a flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF. Cool to 0 °C and add sodium hydride (NaH) (1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Activation: Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases. This forms the sodium alkoxide intermediate.

-

Coupling: Add a solution of 4-(chloromethyl)triphenylamine (1.0 eq) in anhydrous THF to the reaction mixture.

-

Reaction: Heat the reaction to reflux (approx. 65 °C) and stir for 16 hours. Monitor by TLC.

-

Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with dichloromethane, wash with brine, dry over MgSO₄, and concentrate. Purify the crude material by column chromatography to yield the final product, TPT-M .

Material Properties and Device Integration

The final material, TPT-M , is designed to have properties making it suitable for use in an OLED device.

Key Material Characteristics

| Property | Measurement Technique | Expected Outcome & Significance |

| Photophysical | UV-Vis & PL Spectroscopy | Strong absorption in the UV region and blue-green emission, characteristic of thiophene-based fluorophores.[11][12][13] A high photoluminescence quantum yield (PLQY) is desired for emissive layer applications. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | High decomposition temperature (>350 °C), indicating the material can withstand the heat generated during device operation and fabrication.[11] |

| Electrochemical | Cyclic Voltammetry (CV) | Determines the HOMO and LUMO energy levels, which are critical for matching with other layers in the device to ensure efficient charge injection and transport.[5] |

Representative OLED Device Architecture and Performance

A solution-processed OLED can be fabricated using TPT-M as a component in the emissive layer (EML). A typical multilayer structure is essential for high performance, with each layer serving a distinct function.[][15]

ITO / HIL / HTL / EML / ETL / Cathode

-

ITO (Indium Tin Oxide): Transparent anode.

-

HIL (Hole Injection Layer): Facilitates the injection of holes from the anode.[16]

-

HTL (Hole Transport Layer): Transports holes to the emissive layer.

-

EML (Emissive Layer): Where electrons and holes recombine to produce light. This layer would contain our TPT-M material, potentially as a host doped with an emitter.

-

ETL (Electron Transport Layer): Transports electrons from the cathode.

-

Cathode: Metal electrode (e.g., LiF/Al) for injecting electrons.

The following table summarizes typical performance metrics for OLEDs utilizing advanced thiophene-based materials, providing a benchmark for what could be expected from devices incorporating derivatives of this compound.

| Performance Metric | Typical Value Range | Source(s) |

| Turn-on Voltage | 2.9 - 4.0 V | [11][17] |

| Max. Luminance | > 2500 cd/m² | [18] |

| Current Efficiency | 2.8 - 10.6 cd/A | [11][17][18] |

| External Quantum Eff. (EQE) | 2.3 - 4.6 % | [11][17][18] |

| CIE Coordinates | (0.16, 0.51) - Green | [12] |

Visualizations and Workflows

Diagram 1: Synthesis of this compound

Caption: A two-step synthetic route to the target building block.

Diagram 2: Workflow for OLED Material Derivatization

Caption: From building block to fully characterized OLED material.

Diagram 3: Typical Multilayer OLED Device Structure

Caption: Layered architecture of a modern OLED device.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced organic materials for OLED applications. Its strategic design combines the favorable electronic properties of the thiophene ring, the stabilizing effect of the phenyl substituent, and the synthetic flexibility of the methanol group. The protocols outlined in this guide provide a reliable pathway for its synthesis and demonstrate a clear strategy for its incorporation into functional hole-transporting materials. By enabling precise molecular engineering, this building block paves the way for the development of next-generation OLEDs with enhanced efficiency, stability, and color quality.

References

-